molecular formula C14H17N5OS2 B12219123 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B12219123
M. Wt: 335.5 g/mol
InChI Key: MBDLTKBITFJQKW-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves multiple steps. One common synthetic route starts with the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate acylating agent to form the thiadiazole derivative. This intermediate is then reacted with 1-(4-pyridin-2-yl)piperazine under suitable conditions to yield the final product . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.

Chemical Reactions Analysis

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is unique compared to other thiadiazole derivatives due to its specific structural features and biological activities. Similar compounds include:

    5-Methyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.

    2-Mercapto-5-methyl-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals.

    1,3,4-Thiadiazole-2,5-dithiol: Known for its antioxidant and anticorrosive properties.

These compounds share the thiadiazole core but differ in their substituents and specific applications.

Properties

Molecular Formula

C14H17N5OS2

Molecular Weight

335.5 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C14H17N5OS2/c1-11-16-17-14(22-11)21-10-13(20)19-8-6-18(7-9-19)12-4-2-3-5-15-12/h2-5H,6-10H2,1H3

InChI Key

MBDLTKBITFJQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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